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Trial / Study
Name

Comparison
Agent

Early Patency Rate (TIMI
2/3)

Key Findings / Secondary
Outcomes

| TEAM-2 [1] | Antistreplase | SK: 73.3% (90-240 min) Antistreplase: 72.1% (90-240 min) | Similar

mortality (SK: 7.1%, Antistreplase: 5.9%). Antistreplase showed slightly higher rates of complete (TIMI 3)

perfusion and lower residual stenosis [1]. | | TERIMA [2] | Recombinant SK (rSK) vs. Natural SK (nSK) |

nSK: 70.7% (5-10 days) rSK: 67.1% (5-10 days) | No significant differences in patency, hemostatic effects

(fibrinogen, FDP), or adverse events between rSK and nSK [2]. | | Real-World Study [3] | N/A (SK only) |

SK: 76% (within 48 hours) | Patency was highly dependent on time-to-treatment: 83.3% (0-2h), 77.5% (2-

4h), 68.7% (4-6h), 40% (6-12h) [3]. | | Smokers vs. Non-Smokers [4] | N/A (SK only) | Smokers: Higher

patency Non-Smokers: Lower patency | Smokers had significantly higher rates of TIMI 3 flow post-SK,

potentially due to younger age and fewer comorbidities [4]. |

Detailed Experimental Protocols

The reliability of the data above is grounded in standardized clinical trial protocols. Here are the detailed

methodologies from the key studies cited.

TEAM-2 Trial Design [1]:
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Study Population: Patients aged <76 years with ST-segment elevation myocardial infarction

(STEMI), presenting with chest pain lasting 30 minutes to 4 hours.
Intervention: Randomized, double-blind, placebo-controlled. Patients received either 1.5
million units of streptokinase (infused over 60 minutes) or 30 units of antistreplase (infused
over 2-5 minutes).

Outcome Measurement: The primary endpoint was infarct-related artery patency, defined as
TIMI grade 2 or 3 flow, assessed via coronary angiography performed at two time points:

early (90-240 minutes after therapy start) and late (24 hours after).
Concomitant Therapy: All patients received a heparin bolus and continuous infusion to

maintain anticoagulation.

TERIMA Trial Design [2]:

Study Population: Patients <70 years old with STEMI, presenting within 12 hours of symptom

onset.
Intervention: Randomized to receive 1.5 million units of either natural streptokinase (nSK) or

recombinant streptokinase (rSK) in a one-hour intravenous infusion.
Outcome Measurement: Primary assessment was coronary patency (TIMI 2-3) via coronary
angiography performed 5-10 days after thrombolysis.
Laboratory Monitoring: Serial measurements of hemostatic parameters (fibrinogen,

fibrinogen degradation products - FDP, thrombin time) were taken to assess systemic fibrinolytic
effects.

Real-World Study Protocol [3]:

Patient Cohort: 100 patients with STEMI receiving streptokinase.
Intervention: 1.5 million units of streptokinase infused over 1 hour, per institutional protocol.

Concomitant Medications: All patients received dual antiplatelet therapy (aspirin and
clopidogrel) and most received unfractionated heparin.

Outcome Measurement: Coronary angiography was performed for all patients within 48
hours of thrombolysis to determine the patency (TIMI 2 or 3 flow) of the infarct-related artery.

Experimental Workflow for Thrombolytic Patency Trials

The following diagram illustrates the standard patient journey and key assessment points in these clinical

trials.
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Interpretation of Findings for Professionals

Streptokinase remains an effective thrombolytic, with patency rates between 67-76% in the
studied populations [1] [3] [2]. Its efficacy is highly time-dependent, reinforcing the principle that "time

is muscle" [3].
Comparable efficacy to Antistreplase: The TEAM-2 trial established that streptokinase and

antistreplase have similar overall patency and mortality rates, though antistreplase may offer marginal
improvements in TIMI 3 flow [1].

Biosimilar equivalence: The TERIMA trial demonstrated that recombinant and natural streptokinase
have equivalent efficacy and safety profiles, supporting the use of biosimilar formulations [2].
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Impact of patient factors: The "smoker's paradox" observation, where smokers had better patency

post-streptokinase, highlights how patient demographics and comorbidities can significantly influence
trial outcomes and should be considered in analysis [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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